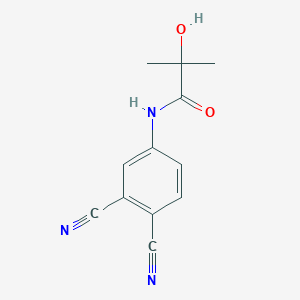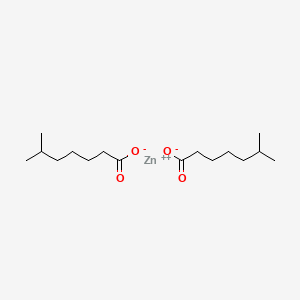
(3S)-3-Methyl-methylester Heptanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Methyl-methylester Heptanoic Acid is an organic compound with the molecular formula C9H18O2 It is a derivative of heptanoic acid, where the ester functional group is present
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyl-methylester Heptanoic Acid typically involves esterification reactions. One common method is the reaction of heptanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
(3S)-3-Methyl-methylester Heptanoic Acid undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Heptanoic acid.
Reduction: 3-Methyl-heptanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
(3S)-3-Methyl-methylester Heptanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
作用机制
The mechanism of action of (3S)-3-Methyl-methylester Heptanoic Acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Heptanoic Acid: The parent compound, which lacks the ester group.
Methyl Heptanoate: A similar ester but without the (3S)-methyl substitution.
Ethyl Heptanoate: Another ester derivative with an ethyl group instead of a methyl group.
Uniqueness
(3S)-3-Methyl-methylester Heptanoic Acid is unique due to the presence of the (3S)-methyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with enzymes and other molecular targets compared to its analogs.
属性
分子式 |
C9H18O2 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC 名称 |
methyl (3S)-3-methylheptanoate |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-8(2)7-9(10)11-3/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI 键 |
GZLDPMXJNRMXQC-QMMMGPOBSA-N |
手性 SMILES |
CCCC[C@H](C)CC(=O)OC |
规范 SMILES |
CCCCC(C)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


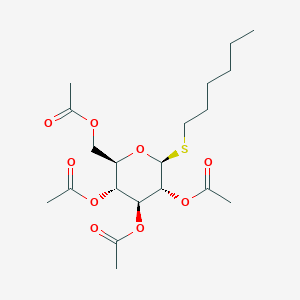
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
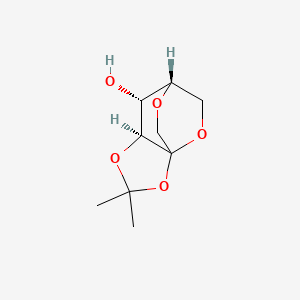

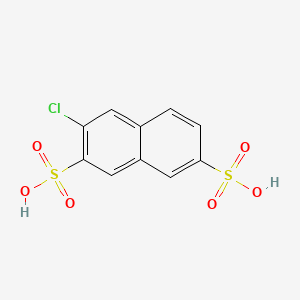
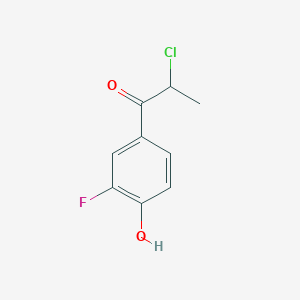
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)


